4-Bromo-2-propoxybenzoic acid
Overview
Description
4-Bromo-2-propoxybenzoic acid: is an organic compound with the molecular formula C10H11BrO3 . It is a derivative of benzoic acid, where the hydrogen atom at the 4-position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a propoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-2-propoxybenzoic acid involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-propoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Esterification: Methanol and sulfuric acid, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Major Products Formed
Substitution: Various substituted benzoic acids.
Esterification: Methyl 4-bromo-2-propoxybenzoate.
Reduction: 4-Bromo-2-propoxybenzyl alcohol.
Scientific Research Applications
4-Bromo-2-propoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-propoxybenzoic acid depends on the specific reactions it undergoes. In general, the bromine atom and the carboxylic acid group are key functional groups that participate in various chemical transformations. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a propoxy group.
4-Bromo-2-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a propoxy group.
4-Bromo-2-butoxybenzoic acid: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
4-Bromo-2-propoxybenzoic acid is unique due to the presence of the propoxy group, which can influence its reactivity and interactions in chemical reactions. The length and flexibility of the propoxy group can affect the compound’s solubility, stability, and overall chemical behavior compared to its analogs with shorter or longer alkoxy groups.
Properties
IUPAC Name |
4-bromo-2-propoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOBBDKYPTZFCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478000 | |
Record name | 4-BROMO-2-PROPOXYBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269731-55-7 | |
Record name | 4-BROMO-2-PROPOXYBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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